5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a 4-methylphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylamine with 2-phenyl-1,3-oxazole-4-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the overall production cost .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives with different functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Another bioactive compound with similar structural features.
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Shares the 4-methylphenyl group and exhibits similar biological activities.
3-Amino-5-mercapto-1,2,4-triazole: Contains an amino group and is used in similar research applications.
Uniqueness
5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its oxazole ring structure and the presence of both phenyl and 4-methylphenylmethylamino groups contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-[(4-methylphenyl)methylamino]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-13-7-9-14(10-8-13)12-20-18-16(11-19)21-17(22-18)15-5-3-2-4-6-15/h2-10,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKHSDIFEGMTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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